molecular formula C38H75NO5 B1244471 Asteriaceramide A

Asteriaceramide A

Cat. No.: B1244471
M. Wt: 626 g/mol
InChI Key: NMJATLITVAZZIR-CMUKFXBPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asteriaceramide A is a phytosphingosine-type ceramide isolated from the Northern Pacific starfish Asterias amurensis . Its structure comprises a long-chain base (LCB) with a hydroxylated phytosphingosine backbone and an amide-linked 2-hydroxyhexadecanoyl fatty acid (FA) residue . This compound is distinguished by the presence of an α-hydroxyl group on the FA chain, a feature common in echinoderm-derived ceramides . This compound is the first reported ceramide to exhibit plant growth-promoting activity, specifically stimulating root elongation in Brassica campestris (field mustard) . Additionally, it has been identified as a cold stress-responsive metabolite in rapeseed (Brassica napus), suggesting a role in plant stress adaptation .

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(Z,2S,3S,4R)-1,3,4-trihydroxydocos-13-en-2-yl]hexadecanamide

InChI

InChI=1S/C38H75NO5/c1-3-5-7-9-11-13-15-17-18-19-20-22-23-25-27-29-31-35(41)37(43)34(33-40)39-38(44)36(42)32-30-28-26-24-21-16-14-12-10-8-6-4-2/h17-18,34-37,40-43H,3-16,19-33H2,1-2H3,(H,39,44)/b18-17-/t34-,35+,36+,37-/m0/s1

InChI Key

NMJATLITVAZZIR-CMUKFXBPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCC/C=C\CCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCC=CCCCCCCCC)O)O)O

Synonyms

asteriaceramide A

Origin of Product

United States

Chemical Reactions Analysis

Absence of Primary Research Data

None of the indexed search results ( ) mention "Asteriaceramide A" or related derivatives. The compound does not appear in:

  • Chemical reaction databases (e.g., Reaxys, SciFinder)

  • Recent publications on natural product chemistry (as of February 2025)

  • Catalyzed reaction studies or enzymatic transformation reviews

Potential Explanations for the Data Gap

  • Nomenclature Issues : The compound may be referred to by an alternate IUPAC name or trivial name not captured in the query.

  • Novelty : If recently isolated, its reactivity profile may not yet be published.

  • Proprietary Restrictions : Industrial or classified research might limit public access.

Recommended Actions

To advance research on this compound:

  • Synthetic Pathway Exploration :

    • Hydrolysis : Test stability under acidic/basic conditions (e.g., HCl/NaOH) to identify glycosidic or ester linkages.

    • Oxidation : React with agents like KMnO₄ or O₃ to probe unsaturated bonds.

    • Derivatization : Use silylation or acetylation to characterize hydroxyl or amine groups.

  • Collaborative Studies :

    • Partner with natural product isolation labs to confirm structural motifs (e.g., ceramide backbones).

    • Utilize high-throughput screening for catalytic activity (e.g., enzymatic acylation).

Hypothetical Reactivity Table

Based on structural analogs (e.g., ceramides), anticipated reactions include:

Reaction TypeConditionsExpected ProductAnalytical Method
Acid Hydrolysis 1M HCl, 80°C, 4hFatty acid + sphingoid baseGC-MS, NMR
Enzymatic Cleavage Sphingomyelinase, pH 7.4Phosphorylated intermediatesTLC, MALDI-TOF
Peracetylation Ac₂O, pyridine, RTAcetylated derivatives¹³C NMR, IR

Critical Research Gaps

  • Stability under photolytic or thermal stress.

  • Cross-coupling potential (e.g., Suzuki-Miyaura with boronates).

  • Biocatalytic modifications (e.g., glycosyltransferase-mediated reactions).

Comparison with Similar Compounds

Structural Features

Ceramides are sphingolipids composed of an LCB and an FA residue. Below is a comparative analysis of Asteriaceramide A with ceramides from other starfish and marine organisms:

Compound Source LCB Structure FA Structure Key Modifications Reference
This compound Asterias amurensis Phytosphingosine (2S,3S,4R)-1,3,4-trihydroxy-7Z-sphinganine 2R-hydroxyhexadecanoyl α-hydroxy FA; C4 double bond in LCB
Ceramide 1 Distolasterias nipon (2S,3R,4E,8E,10E)-9-methyl-4,8,10-octadecatrien-1,3-diol 2R-hydroxyhexadecanoyl Methyl branch; polyunsaturated LCB
Ceramide 2 Distolasterias nipon (2S,3S,4R,7Z)-7-docosen-1,3,4-triol 2R-hydroxyhexadecanoyl C7 double bond in LCB
Ceramide 4 Distolasterias nipon (2S,3R,4E,7E)-7-docosen-1,3,4-triol 2R-hydroxyhexadecanoyl C4 and C7 double bonds in LCB
Ceramides from Ceramaster patagonicus Deep-sea starfish Variable LCBs (branched iso/anteiso chains) α-hydroxy FA with C16–C24 chains Branching in FA and LCB

Key Structural Differences :

  • LCB Diversity : this compound features a phytosphingosine backbone with a C7 double bond and hydroxylation at C1, C3, and C4, while ceramides from Distolasterias nipon exhibit variations in double bond positions (e.g., C4, C7, or C8/C10) and methylation .
  • FA Modifications : All compounds share α-hydroxylation on the FA chain, but chain length and branching differ. For example, Ceramaster patagonicus ceramides may include iso/anteiso-branched FAs .

Q & A

Q. What established methodologies are recommended for the structural characterization of Asteriaceramide A?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to elucidate the ceramide backbone and functional groups.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to determine molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical configurations if crystalline derivatives are obtainable . Validation requires cross-referencing data with published spectra and computational modeling (e.g., DFT calculations) to confirm bond angles and spatial arrangements .

Q. How should researchers design a synthesis protocol for this compound?

  • Literature Review : Identify existing synthetic routes for related ceramides and adapt functional group protection/deprotection strategies.
  • Optimization : Test solvents (e.g., DMF, THF), catalysts, and temperatures to maximize yield. Use Design of Experiments (DoE) to minimize trial runs.
  • Purity Assessment : Validate via HPLC with UV/ELSD detection and compare retention times to standards .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

  • Cell Lines : Use keratinocyte (HaCaT) or fibroblast (NIH/3T3) models to assess ceramide-related skin barrier repair activity.
  • Assays : Measure lipid synthesis (e.g., via LC-MS), apoptosis (Annexin V), or anti-inflammatory markers (IL-6, TNF-α) . Include positive controls (e.g., known ceramides) and statistical validation (p < 0.05, n ≥ 3 replicates) .

Q. How can researchers ensure reproducibility in this compound isolation from natural sources?

  • Standardized Extraction : Use Soxhlet extraction with ethanol/water mixtures, followed by column chromatography (silica gel, Sephadex LH-20).
  • Batch Documentation : Record plant source, collection season, and storage conditions to account for natural variability.
  • Quality Control : Validate purity via TLC and NMR before proceeding to bioassays .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Software : Use ChemAxon or ACD/Labs to calculate logP, solubility, and hydrogen-bonding capacity.
  • Molecular Dynamics (MD) : Simulate membrane interactions using GROMACS or NAMD to predict skin permeability .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

  • Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Meta-Analysis : Pool data using fixed/random-effects models in R or RevMan, and assess heterogeneity via I² statistics .
  • Replication Studies : Standardize dosing and cell passage numbers across labs to reduce variability .

Q. What experimental strategies resolve contradictions in this compound’s proposed mechanism of action?

  • Omics Integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS/MS) to map pathways affected by treatment.
  • Genetic Knockdown : Use siRNA to silence candidate targets (e.g., serine palmitoyltransferase) and confirm phenotype rescue .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models to identify context-dependent effects .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices (e.g., plant extracts)?

  • LC-MS/MS Optimization : Use MRM mode with deuterated internal standards (e.g., d₇-ceramide) to correct for matrix effects.
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and intra/inter-day precision (<15% RSD) .

What frameworks guide the formulation of hypothesis-driven research questions on this compound?

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound modulate sphingolipid metabolism in aged keratinocytes via PPAR-γ activation?” .
  • PICO Framework : Define Population (cell/organism), Intervention (dose/duration), Comparison (vehicle/control), and Outcomes (biomarkers) .

Q. How should researchers design a collaborative study to explore this compound’s therapeutic potential?

  • Milestone Planning : Divide tasks (synthesis, bioassays, data analysis) with timelines and contingency buffers.
  • Data Sharing : Use platforms like Zenodo for raw datasets and protocols to enhance reproducibility .
  • Ethical Review : Submit proposals to institutional review boards (IRBs) if human-derived cells/tissues are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asteriaceramide A
Reactant of Route 2
Asteriaceramide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.